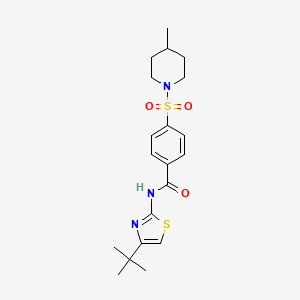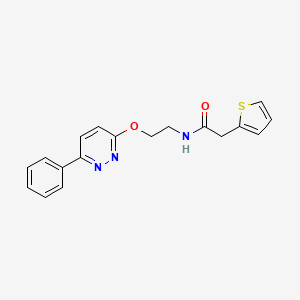
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide" is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound is of interest due to its unique structural features, which include a dihydroisoquinoline moiety, a sulfonyl group, a thiazole ring, and an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route may include the following steps:
Formation of the dihydroisoquinoline core: : This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine.
Introduction of the sulfonyl group: : This can be accomplished using sulfonyl chlorides under basic conditions.
Formation of the thiazole ring: : Thiazole synthesis may involve the condensation of α-haloketones with thioureas.
Attachment of the ethoxyphenyl group: : This step usually involves a Suzuki coupling reaction between an aryl halide and a boronic acid or ester.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This could involve continuous flow chemistry techniques, which allow for better control of reaction parameters and scaling up of production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: : Potentially transforming the dihydroisoquinoline moiety to an isoquinoline.
Reduction: : Reducing the sulfonyl group to a thiol.
Substitution: : Functionalizing the thiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic or electrophilic reagents, depending on the target functional group.
Major Products Formed
Oxidation: : Isoquinoline derivatives.
Reduction: : Thiol or amine derivatives.
Substitution: : Varied products depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: : The compound may serve as a ligand in catalytic reactions.
Material Science: : Potential precursor for advanced materials due to its structural complexity.
Biology and Medicine
Drug Development: : Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Biochemical Probes: : Used in studies to understand the function of specific enzymes or proteins.
Industry
Polymer Chemistry: : A monomer for the synthesis of novel polymers.
Mechanism of Action
The compound's mechanism of action would depend on its interaction with biological targets. For instance, if it acts as a drug, it might inhibit a specific enzyme or receptor pathway. Its molecular targets could include proteins, DNA, or cellular membranes, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: : Lacks the thiazole and ethoxyphenyl groups.
N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide: : Missing the dihydroisoquinoline and sulfonyl groups.
Uniqueness
The presence of both a dihydroisoquinoline moiety and a thiazole ring in the same molecule is relatively unique. This structural combination may confer unique bioactivity and make the compound a promising candidate for drug development or material science applications.
There you go! That's a comprehensive look at "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide."
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-2-34-23-11-7-20(8-12-23)25-18-35-27(28-25)29-26(31)21-9-13-24(14-10-21)36(32,33)30-16-15-19-5-3-4-6-22(19)17-30/h3-14,18H,2,15-17H2,1H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHYXCQVZAHSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
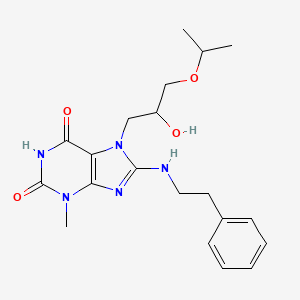
![2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2685985.png)
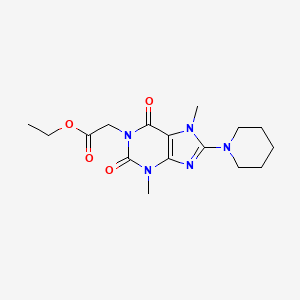
![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685989.png)
![ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2685990.png)
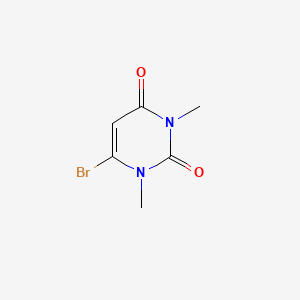
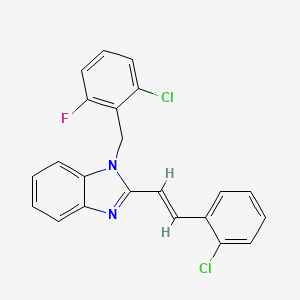
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2685995.png)
![N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2686001.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B2686002.png)
![1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B2686003.png)
